molecular formula C9H8N4O4S2 B13776515 4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide CAS No. 960-34-9

4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide

Cat. No.: B13776515
CAS No.: 960-34-9
M. Wt: 300.3 g/mol
InChI Key: AFFXCPACBHRYJM-UHFFFAOYSA-N
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Description

4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonamide group attached to a thiazole ring, which is further substituted with an amino group and a nitro group. Its unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-nitro-2-thiazolyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in cancer cells, leading to apoptosis. The nitro group plays a crucial role in its antimicrobial activity by interfering with bacterial DNA synthesis .

Comparison with Similar Compounds

Comparison: 4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it exhibits higher selectivity and potency in enzyme inhibition and antimicrobial activity .

Properties

CAS No.

960-34-9

Molecular Formula

C9H8N4O4S2

Molecular Weight

300.3 g/mol

IUPAC Name

4-amino-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H8N4O4S2/c10-6-1-3-7(4-2-6)19(16,17)12-9-11-5-8(18-9)13(14)15/h1-5H,10H2,(H,11,12)

InChI Key

AFFXCPACBHRYJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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